![molecular formula C28H32N2O10 B14221773 2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid) CAS No. 537048-78-5](/img/structure/B14221773.png)
2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of two acetamidobenzoic acid moieties linked by a dioxodecane chain through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid) typically involves the reaction of 4-acetamidobenzoic acid with 1,10-decanediol in the presence of a dehydrating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-hydroxybenzoic acid): Similar structure but with hydroxy groups instead of acetamido groups.
2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-methylbenzoic acid): Similar structure but with methyl groups instead of acetamido groups.
Uniqueness
2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid) is unique due to the presence of acetamido groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
537048-78-5 |
|---|---|
Molekularformel |
C28H32N2O10 |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
4-acetamido-2-[10-(5-acetamido-2-carboxyphenoxy)-10-oxodecanoyl]oxybenzoic acid |
InChI |
InChI=1S/C28H32N2O10/c1-17(31)29-19-11-13-21(27(35)36)23(15-19)39-25(33)9-7-5-3-4-6-8-10-26(34)40-24-16-20(30-18(2)32)12-14-22(24)28(37)38/h11-16H,3-10H2,1-2H3,(H,29,31)(H,30,32)(H,35,36)(H,37,38) |
InChI-Schlüssel |
OMSJEUQWFRKGPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)OC(=O)CCCCCCCCC(=O)OC2=C(C=CC(=C2)NC(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


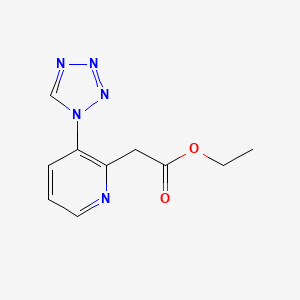

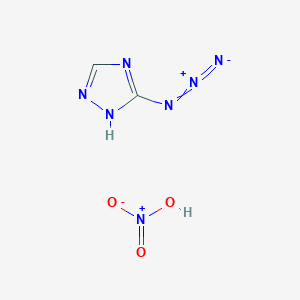
![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)
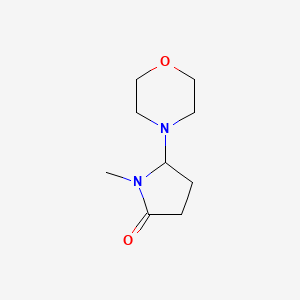
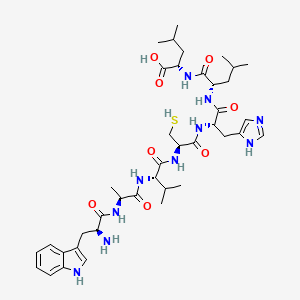
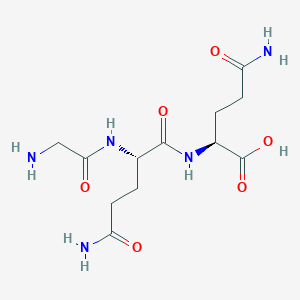

![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)
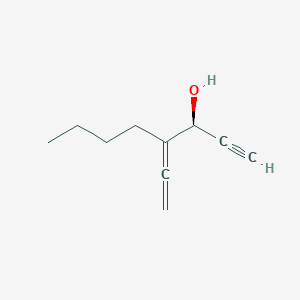
![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
